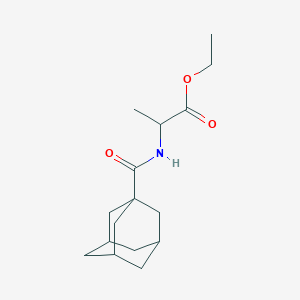
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile, also known as DMF-DFA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. In
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has been found to have potential applications in medicinal chemistry, specifically as an anticancer agent. Studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has selective cytotoxicity against cancer cells, including breast, lung, and colon cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile works by inducing apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile also has potential applications in materials science, specifically as a building block for the synthesis of organic semiconductors. Organic semiconductors have the potential to revolutionize the electronics industry by providing a low-cost, flexible alternative to traditional inorganic semiconductors.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile works by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. As a result, cancer cells are unable to divide and undergo apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has been found to have low toxicity in vitro, meaning that it has minimal harmful effects on healthy cells. However, further studies are needed to determine the long-term effects of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile is its selectivity towards cancer cells, which minimizes the harmful effects on healthy cells. However, 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile is still in the early stages of research, and further studies are needed to determine its full potential as an anticancer agent.
Direcciones Futuras
There are several potential future directions for 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile research. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential applications in materials science, specifically in the development of organic semiconductors. Additionally, further studies are needed to determine the long-term effects of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile on the human body, including its potential toxicity and side effects.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3-fluorobenzyl bromide, followed by the addition of acrylonitrile and a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-7-6-12(9-17(16)21-2)8-14(11-19)13-4-3-5-15(18)10-13/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKAJGCUMSTLKP-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)
![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)
![methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5176937.png)
![N-{3-[(3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5176941.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5176957.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5176961.png)
![pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone](/img/structure/B5176971.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176973.png)
![1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5176981.png)
![4-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5176989.png)